molecular formula C10H13N5O3 B12768202 Wjb49MF6T3 CAS No. 33303-39-8

Wjb49MF6T3

Cat. No.: B12768202
CAS No.: 33303-39-8
M. Wt: 251.24 g/mol
InChI Key: HNKGMGPCSSJYOT-ZCFIWIBFSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions typically involve the use of methanol and an acid catalyst to facilitate the esterification process .

Industrial Production Methods

The industrial production of DZ-2002 involves large-scale esterification reactions under controlled conditions to ensure high yield and purity. The process includes the use of advanced purification techniques such as high-performance liquid chromatography (HPLC) to isolate and purify the final product .

Chemical Reactions Analysis

Types of Reactions

DZ-2002 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

DZ-2002 has a wide range of scientific research applications:

    Chemistry: Used as a reagent in various chemical reactions and studies.

    Biology: Studied for its effects on cellular processes and immune responses.

    Medicine: Investigated for its potential therapeutic effects in autoimmune diseases such as lupus syndrome and systemic sclerosis.

    Industry: Utilized in the development of new drugs and therapeutic agents .

Mechanism of Action

DZ-2002 exerts its effects by inhibiting the enzyme S-adenosyl-L-homocysteine hydrolase (SAHH). This inhibition leads to the accumulation of S-adenosyl-L-homocysteine, which in turn affects various cellular processes, including methylation reactions and immune responses. The compound targets specific molecular pathways involved in inflammation and fibrosis, making it effective in treating autoimmune diseases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

DZ-2002 is unique due to its low cytotoxicity and high specificity for SAHH. It exhibits potent immunosuppressive activity and has been shown to effectively prevent experimental dermal fibrosis by reversing the profibrotic phenotype in multiple cell types .

Properties

CAS No.

33303-39-8

Molecular Formula

C10H13N5O3

Molecular Weight

251.24 g/mol

IUPAC Name

methyl (2R)-4-(6-aminopurin-9-yl)-2-hydroxybutanoate

InChI

InChI=1S/C10H13N5O3/c1-18-10(17)6(16)2-3-15-5-14-7-8(11)12-4-13-9(7)15/h4-6,16H,2-3H2,1H3,(H2,11,12,13)/t6-/m1/s1

InChI Key

HNKGMGPCSSJYOT-ZCFIWIBFSA-N

Isomeric SMILES

COC(=O)[C@@H](CCN1C=NC2=C(N=CN=C21)N)O

Canonical SMILES

COC(=O)C(CCN1C=NC2=C(N=CN=C21)N)O

Origin of Product

United States

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